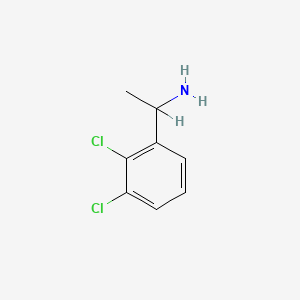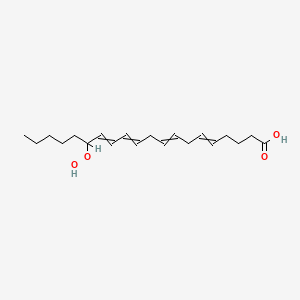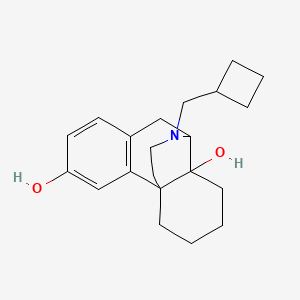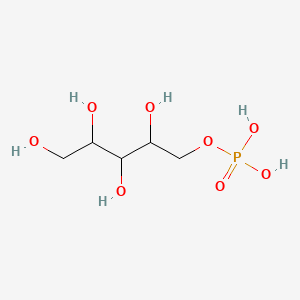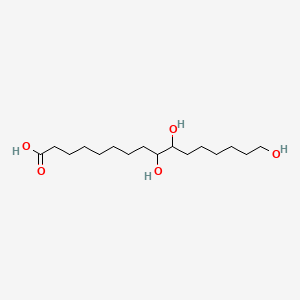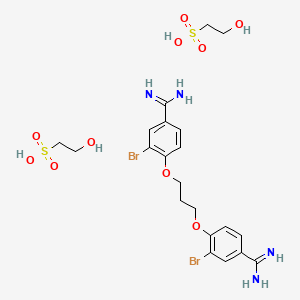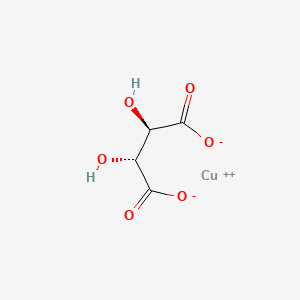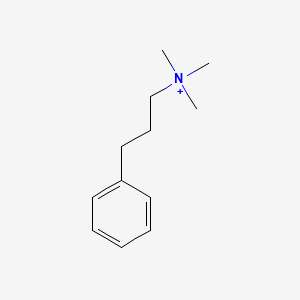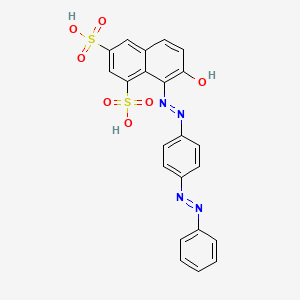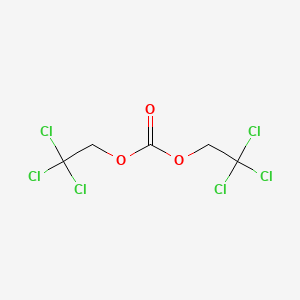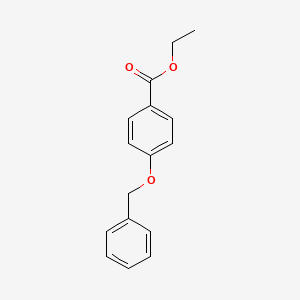
Ethyl-4-(Benzyloxy)benzoat
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 4-(benzyloxy)benzoate and its derivatives are synthesized through various methods, including esterification and alcoholysis. One approach involves the esterification of benzoic acid and anhydrous ethanol, yielding a 65.2% outcome, while another method uses the alcoholysis of benzoyl chloride with anhydrous ethanol, resulting in a higher yield of 96.1% (Yang Feng-ling, 2010).
Molecular Structure Analysis
The molecular structure of ethyl 4-(benzyloxy)benzoate derivatives has been determined using single-crystal X-ray crystallography. These studies provide insights into the conformation and stacking of molecules, which are crucial for understanding their mesogenic behaviors and applications in liquid crystals (L. Lai et al., 2007).
Chemical Reactions and Properties
Ethyl 4-(benzyloxy)benzoate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions enable the modification of its molecular structure to yield compounds with specific desired properties, such as anti-juvenile hormone activity, which has been studied in the context of inducing precocious metamorphosis in larvae (N. Fujita et al., 2005).
Physical Properties Analysis
The physical properties, such as phase transition temperatures and mesogenic behavior, are crucial for applications in materials science. Differential scanning calorimetry and polarizing optical microscopy have been employed to study these properties, revealing that specific derivatives exhibit liquid crystalline properties in a certain temperature range, which could be useful for applications in LCD and temperature sensing devices (Hasnain Mehmood et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 4-(benzyloxy)benzoate, such as reactivity and interaction with other molecules, are influenced by its molecular structure. Studies have shown that the compound and its derivatives can form hydrogen bonds and engage in various chemical reactions that modify its chemical behavior and potential applications (J. Portilla et al., 2007).
Wissenschaftliche Forschungsanwendungen
Kristallographie und Materialwissenschaften
Ethyl-4-(Benzyloxy)benzoat: wurde hinsichtlich seiner Kristallstruktur untersucht, die für das Verständnis seiner physikalischen Eigenschaften und potenziellen Anwendungen in der Materialwissenschaft entscheidend ist . Die Verbindung kristallisiert mit drei Molekülen in der asymmetrischen Einheit und zeigt konformative Flexibilität. Diese Eigenschaft könnte für die Entwicklung von Materialien mit spezifischen optischen oder mechanischen Eigenschaften von Bedeutung sein.
Pharmazeutische Anwendungen
Die Verbindung ist strukturell mit Parabenen verwandt, die weit verbreitet als Konservierungsmittel in Kosmetik- und Pharmaprodukten verwendet werden. Seine Esterbindung ist in der Zellbiologie und medizinischen Chemie von Bedeutung und deutet auf potenzielle Anwendungen in der Wirkstoffentwicklung und -synthese hin .
Zwischenprodukt der organischen Synthese
This compound: dient als wichtiges organisches Zwischenprodukt. Es ist beispielsweise mit der Synthese des antineoplastischen Arzneimittels Cediranib verwandt und unterstreicht seine Rolle bei der Entwicklung neuer Therapeutika .
Nichtlineare optische Materialien
Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung nichtlinearer optischer Materialien. Diese Materialien sind für verschiedene Anwendungen unerlässlich, darunter Lasertechnologie und Telekommunikation .
Organogelatoren
Funktionalisierte Poly(-benzylether)-Dendrimere mit Methylester-Dekorationen, die Strukturen ähnlich wie This compound enthalten, wurden als effiziente Organogelatoren verwendet. Diese Anwendung ist im Bereich der weichen Materialien von Bedeutung und könnte zur Entwicklung neuer Arten von Gelen für biomedizinische Anwendungen führen .
Flüssigkristalline Verbindungen
Die Derivate der Verbindung wurden mit dem Ziel entwickelt, flüssigkristalline Verbindungen herzustellen. Diese Materialien besitzen einzigartige Eigenschaften, die in Displays und fortschrittlicher Optik wertvoll sind .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 4-(benzyloxy)benzoate is a unique chemical compound with the empirical formula C16H16O3
Mode of Action
It’s known that benzylic compounds are generally activated towards free radical attack . This suggests that Ethyl 4-(benzyloxy)benzoate might interact with its targets through a similar mechanism, leading to changes at the molecular level. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
It’s known that esters, a class of compounds to which ethyl 4-(benzyloxy)benzoate belongs, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Esters are generally known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases present in various tissues . The specific impact of these properties on the bioavailability of Ethyl 4-(benzyloxy)benzoate would need to be determined through further pharmacokinetic studies.
Result of Action
It’s known that the benzylic position in benzylic compounds is activated, which can lead to various reactions such as oxidation and reduction . These reactions can potentially result in various molecular and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56441-55-5 | |
| Record name | Ethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

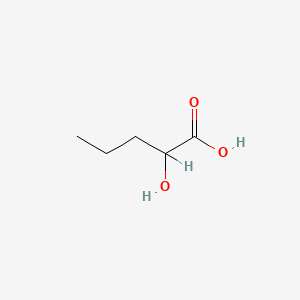
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoicacid](/img/structure/B1216635.png)
